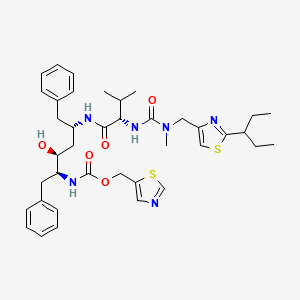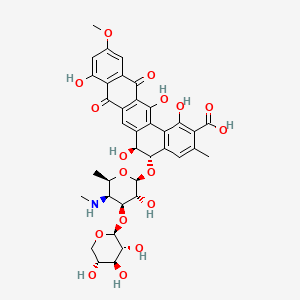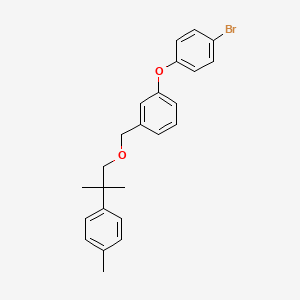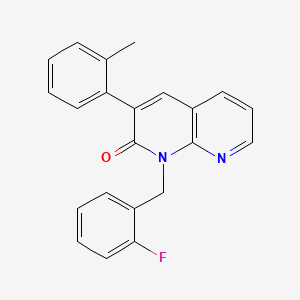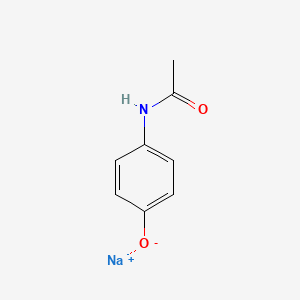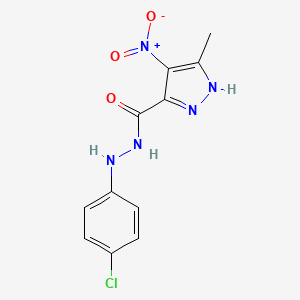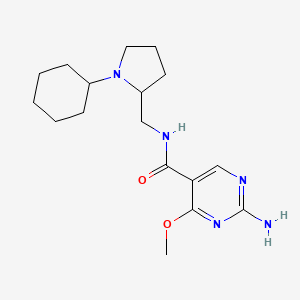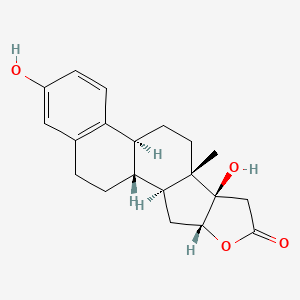
Z7Dnn9U8AE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16α-lactone-estradiol (UNII: Z7DNN9U8AE) is a synthetic, steroidal estrogen featuring an estradiol core. It is a highly potent and selective agonist of the estrogen receptor alpha (ERα). This compound is used extensively in scientific research to study the function of the estrogen receptor alpha.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16α-lactone-estradiol involves multiple steps, starting from estradiol. The key steps include the introduction of a lactone ring at the 16α position and the protection and deprotection of hydroxyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of 16α-lactone-estradiol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 16α-lactone-estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of 16α-lactone-estradiol with modified functional groups, which can be used for further research and applications.
Applications De Recherche Scientifique
16α-lactone-estradiol is used in a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of estrogenic compounds.
Biology: Investigating the role of estrogen receptors in cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Developing new estrogenic compounds for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 16α-lactone-estradiol involves its binding to the estrogen receptor alpha (ERα). Upon binding, the compound induces a conformational change in the receptor, leading to the activation of specific gene transcription pathways. This activation results in various biological effects, including the regulation of reproductive functions, bone density, and cardiovascular health.
Comparaison Avec Des Composés Similaires
Estradiol: The natural form of estrogen with similar binding affinity to estrogen receptors.
8β-VE2: A highly selective agonist of the estrogen receptor beta (ERβ).
Propylpyrazoletriol: Another selective agonist of ERα with different structural features.
Uniqueness: 16α-lactone-estradiol is unique due to its high selectivity and potency for the estrogen receptor alpha. It has a 265-fold higher potency in transactivation assays of ERα relative to ERβ and a 70-fold preference in binding affinity for ERα over ERβ. This makes it a valuable tool for studying the specific functions of ERα in various biological processes.
Propriétés
Numéro CAS |
406483-39-4 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(1R,2S,4R,8R,9S,12S)-8,16-dihydroxy-9-methyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-trien-6-one |
InChI |
InChI=1S/C20H24O4/c1-19-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(19)9-17-20(19,23)10-18(22)24-17/h3,5,8,14-17,21,23H,2,4,6-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20+/m1/s1 |
Clé InChI |
NLUGVTJBNRSIKH-UQZPWQSVSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C1CC4C2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


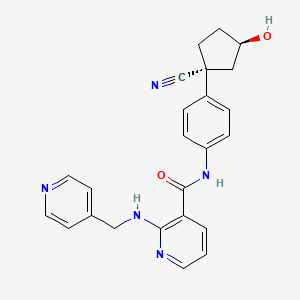
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)

